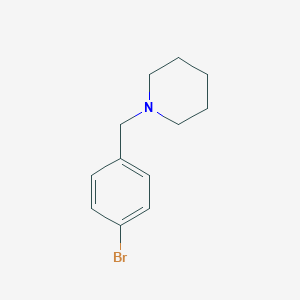

1-(4-Bromobenzyl)piperidine

Description

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQFFXGIIWWTNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586197 | |

| Record name | 1-[(4-Bromophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178162-69-1 | |

| Record name | 1-[(4-Bromophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 178162-69-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Bromobenzyl)piperidine CAS number

An In-depth Technical Guide to 1-(4-Bromobenzyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Bromobenzyl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides exemplary experimental protocols for its synthesis and analysis, and discusses its potential applications in drug development, including its role as a scaffold in designing novel therapeutics.

Chemical and Physical Properties

1-(4-Bromobenzyl)piperidine is a substituted piperidine derivative. The presence of the bromobenzyl group makes it a versatile intermediate for further chemical modifications, particularly in the synthesis of more complex molecules. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 178162-69-1 | [1] |

| Molecular Formula | C₁₂H₁₆BrN | [1] |

| Molecular Weight | 254.17 g/mol | [1] |

| Appearance | Solid | [2] |

| Boiling Point | 302.9 °C at 760 mmHg | [2][3] |

| Density | 1.323 g/cm³ | [2][3] |

| Storage Temperature | 2-8 °C | [2] |

| SMILES String | BrC1=CC=C(CN2CCCCC2)C=C1 | |

| InChI Key | ILQFFXGIIWWTNH-UHFFFAOYSA-N |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and characterization of 1-(4-Bromobenzyl)piperidine and related compounds, based on established chemical literature for similar structures.

Synthesis of 1-(4-Bromobenzyl)piperidine

A common method for the synthesis of N-benzylpiperidines is through the reductive amination of an appropriate aldehyde and piperidine, or the nucleophilic substitution of a benzyl halide with piperidine. A plausible synthetic route for 1-(4-Bromobenzyl)piperidine involves the reaction of 4-bromobenzyl bromide with piperidine.

Materials:

-

4-Bromobenzyl bromide

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve 4-bromobenzyl bromide (1.0 eq) in acetonitrile.

-

Add piperidine (1.2 eq) to the solution.

-

Add potassium carbonate (2.0 eq) as a base to neutralize the HBr formed during the reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the solid potassium salts and wash with a small amount of acetonitrile.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 1-(4-Bromobenzyl)piperidine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

A generalized workflow for the synthesis and purification is depicted below.

Caption: A generalized workflow for the synthesis and purification of 1-(4-Bromobenzyl)piperidine.

Analytical Characterization

The synthesized compound should be characterized to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the bromobenzyl group, the methylene protons of the benzyl group, and the methylene protons of the piperidine ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

2. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 1-(4-Bromobenzyl)piperidine.

3. High-Performance Liquid Chromatography (HPLC):

-

A reversed-phase HPLC method can be developed to assess the purity of the synthesized compound.[4] A typical method would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable additive like formic acid or trifluoroacetic acid.[4]

Applications in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5][6] The N-benzyl piperidine motif is particularly important for its ability to engage in cation-π interactions with target proteins and for its structural flexibility, which allows for optimization of drug properties.[7]

While specific biological activities of 1-(4-Bromobenzyl)piperidine are not extensively documented in publicly available literature, its derivatives have shown promise in anticancer research. For instance, derivatives of a closely related compound, 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine, have been synthesized and evaluated as anti-tubulin agents.[8] These compounds were found to inhibit cancer cell proliferation by arresting the cell cycle in the G2/M phase and disrupting microtubule polymerization.[8]

The bromo-substituent on the phenyl ring of 1-(4-Bromobenzyl)piperidine serves as a convenient handle for introducing further chemical diversity through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This allows for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Potential Signaling Pathway Involvement: Tubulin Polymerization Inhibition

Based on the activity of related piperidine derivatives, a potential mechanism of action for anticancer compounds derived from 1-(4-Bromobenzyl)piperidine is the inhibition of tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest and ultimately apoptosis.

The following diagram illustrates this proposed mechanism of action.

Caption: Proposed mechanism of action for anticancer piperidine derivatives.

Conclusion

1-(4-Bromobenzyl)piperidine is a valuable building block for medicinal chemistry and drug discovery. Its chemical properties and the reactivity of the bromobenzyl group allow for the synthesis of diverse libraries of compounds for biological screening. The established importance of the N-benzyl piperidine motif in drug design suggests that derivatives of this compound hold potential for the development of novel therapeutics, particularly in the area of oncology. Further research into the synthesis and biological evaluation of derivatives of 1-(4-Bromobenzyl)piperidine is warranted to explore its full therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. 178162-69-1 CAS MSDS (1-(4-BROMO-BENZYL)-PIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1-(4-BROMOBENZYL)PIPERIDINE Price from Supplier Brand ThermoFisher on Chemsrc.com [chemsrc.com]

- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(4-Bromobenzyl)piperidine

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(4-bromobenzyl)piperidine, a valuable building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and logical workflow diagrams.

Introduction

1-(4-Bromobenzyl)piperidine is a substituted piperidine derivative that serves as a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the piperidine moiety, a common scaffold in many approved drugs, combined with the reactive handle of the bromobenzyl group, makes it a versatile precursor for library synthesis and lead optimization. This guide details the two most common and effective methods for its preparation: Nucleophilic Substitution and Reductive Amination.

Data Presentation

The following table summarizes the quantitative data associated with the primary synthesis pathways for 1-(4-bromobenzyl)piperidine. The data is compiled from analogous reactions and established chemical principles, providing a benchmark for laboratory execution.

| Parameter | Nucleophilic Substitution | Reductive Amination |

| Starting Materials | Piperidine, 4-Bromobenzyl bromide | Piperidine, 4-Bromobenzaldehyde |

| Key Reagents | K₂CO₃ (or other base) | Sodium triacetoxyborohydride |

| Solvent | Acetonitrile or Ethanol | Dichloromethane or 1,2-Dichloroethane |

| Reaction Temperature | Reflux (approx. 82°C for ACN) | Room Temperature |

| Reaction Time | 4-12 hours | 2-6 hours |

| Typical Yield | 75-90% | 85-95% |

| Purity (post-purification) | >98% | >98% |

| Molecular Formula | C₁₂H₁₆BrN | C₁₂H₁₆BrN |

| Molecular Weight | 254.17 g/mol | 254.17 g/mol |

Synthesis Pathways

Two principal synthetic routes for 1-(4-bromobenzyl)piperidine are outlined below, each with distinct advantages depending on the available starting materials and desired reaction conditions.

Nucleophilic Substitution Pathway

This pathway involves the direct alkylation of piperidine with 4-bromobenzyl bromide. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of piperidine displaces the bromide leaving group on the benzylic carbon.

Nucleophilic Substitution Workflow

Reductive Amination Pathway

Reductive amination offers a highly efficient and mild alternative for the synthesis of 1-(4-bromobenzyl)piperidine. This one-pot reaction involves the initial formation of an iminium ion from the condensation of 4-bromobenzaldehyde and piperidine, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride.[1][2]

Reductive Amination Workflow

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 1-(4-bromobenzyl)piperidine via the two primary pathways.

Protocol 1: Nucleophilic Substitution

Materials:

-

Piperidine (1.0 eq)

-

4-Bromobenzyl bromide (1.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (ACN)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine, 4-bromobenzyl bromide, and potassium carbonate.

-

Add acetonitrile to the flask to achieve a starting material concentration of approximately 0.5 M.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-(4-bromobenzyl)piperidine as a pure solid.

Protocol 2: Reductive Amination

Materials:

-

4-Bromobenzaldehyde (1.0 eq)

-

Piperidine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)[3]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[2]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzaldehyde and piperidine in dichloromethane or 1,2-dichloroethane.[2]

-

Stir the solution at room temperature for 20-30 minutes to allow for the formation of the iminium ion.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.[3] An exotherm may be observed.

-

Continue to stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-(4-bromobenzyl)piperidine.

Characterization

The identity and purity of the synthesized 1-(4-bromobenzyl)piperidine should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromobenzyl group, the benzylic methylene protons, and the aliphatic protons of the piperidine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 254.17 g/mol (for C₁₂H₁₆⁷⁹BrN) and 256.17 g/mol (for C₁₂H₁₆⁸¹BrN) in approximately a 1:1 ratio, which is characteristic of a monobrominated compound.[4]

Conclusion

This guide has detailed two robust and efficient synthetic pathways for the preparation of 1-(4-bromobenzyl)piperidine. The choice between nucleophilic substitution and reductive amination will depend on factors such as the availability of starting materials, desired reaction conditions, and scale of the synthesis. Both methods, when executed with care, can provide high yields of the desired product, which is a key building block for further chemical exploration in drug discovery and development.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. PubChemLite - 1-(4-bromobenzyl)piperidine (C12H16BrN) [pubchemlite.lcsb.uni.lu]

Spectroscopic and Synthetic Profile of 1-(4-Bromobenzyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for 1-(4-Bromobenzyl)piperidine, a versatile building block in medicinal chemistry and materials science. The information presented herein is intended to support research and development activities by offering a centralized resource for the characterization and synthesis of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 1-(4-Bromobenzyl)piperidine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data is presented in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-(4-Bromobenzyl)piperidine. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 1-(4-Bromobenzyl)piperidine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.42 | d | 8.2 | 2H, Ar-H |

| 7.18 | d | 8.2 | 2H, Ar-H |

| 3.43 | s | - | 2H, Ar-CH₂ |

| 2.35 | t | 5.4 | 4H, N-(CH₂)₂ |

| 1.57 | p | 5.6 | 4H, -(CH₂)₂- |

| 1.43 | p | 5.6 | 2H, -CH₂- |

Solvent: CDCl₃. d = doublet, t = triplet, p = pentet, s = singlet.

Table 2: ¹³C NMR Spectroscopic Data for 1-(4-Bromobenzyl)piperidine

| Chemical Shift (δ) ppm | Assignment |

| 138.13 | Ar-C (quaternary) |

| 130.91 | Ar-CH |

| 130.74 | Ar-CH |

| 119.73 | Ar-C-Br |

| 61.98 | Ar-CH₂ |

| 53.80 | N-(CH₂)₂ |

| 25.56 | -(CH₂)₂- |

| 23.97 | -CH₂- |

Solvent: DMSO-d₆[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of 1-(4-Bromobenzyl)piperidine are summarized below.

Table 3: IR Spectroscopic Data for 1-(4-Bromobenzyl)piperidine

| Wavenumber (cm⁻¹) | Assignment |

| 2925-2800 | C-H stretching (aliphatic) |

| 1590 | C=C stretching (aromatic) |

| 1485 | C-H bending (CH₂) |

| 1070 | C-N stretching |

| 1010 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for various adducts of 1-(4-Bromobenzyl)piperidine are presented below.

Table 4: Predicted Mass Spectrometry Data for 1-(4-Bromobenzyl)piperidine [2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 254.05390 |

| [M+Na]⁺ | 276.03584 |

| [M-H]⁻ | 252.03934 |

| [M+NH₄]⁺ | 271.08044 |

| [M+K]⁺ | 292.00978 |

| [M]⁺ | 253.04607 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1-(4-Bromobenzyl)piperidine and the acquisition of the spectroscopic data presented above.

Synthesis of 1-(4-Bromobenzyl)piperidine via Reductive Amination

This protocol describes the synthesis of 1-(4-Bromobenzyl)piperidine from 4-bromobenzaldehyde and piperidine using sodium borohydride as the reducing agent.

Materials:

-

4-Bromobenzaldehyde

-

Piperidine

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water (H₂O)

Procedure: [1]

-

To a solution of 4-bromobenzaldehyde (1 equivalent) in methanol, add piperidine (1 equivalent).

-

Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise to the cooled mixture.

-

After the addition is complete, warm the mixture to room temperature and continue stirring for an additional 2 hours.

-

Quench the reaction by adding deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure 1-(4-Bromobenzyl)piperidine.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-(4-Bromobenzyl)piperidine in about 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate NMR software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of 1-(4-Bromobenzyl)piperidine with dry potassium bromide (KBr) and pressing the mixture into a thin transparent disk.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of 1-(4-Bromobenzyl)piperidine in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in the desired mass range to observe the molecular ion and its fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of 1-(4-Bromobenzyl)piperidine.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of 1-(4-Bromobenzyl)piperidine.

References

An In-depth Technical Guide to the Solubility of 1-(4-Bromobenzyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(4-Bromobenzyl)piperidine. Due to the limited availability of specific quantitative solubility data in public literature, this guide synthesizes information based on the compound's structural characteristics, the known solubility of related molecules, and established principles of organic chemistry. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise quantitative solubility data for their specific applications.

Physicochemical Properties of 1-(4-Bromobenzyl)piperidine

A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility behavior. Key properties for 1-(4-Bromobenzyl)piperidine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆BrN | [1] |

| Molecular Weight | 254.17 g/mol | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 302.9°C at 760 mmHg (Predicted) | |

| Density | 1.323 g/cm³ (Predicted) | |

| SMILES | BrC1=CC=C(CN2CCCCC2)C=C1 | [1] |

| InChI Key | ILQFFXGIIWWTNH-UHFFFAOYSA-N | [1] |

Predicted Qualitative Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like." The structure of 1-(4-Bromobenzyl)piperidine contains both polar and non-polar moieties, which will dictate its solubility in various solvents.

-

Piperidine Ring: The piperidine ring, a saturated heterocycle containing a nitrogen atom, can act as a hydrogen bond acceptor. This component contributes to the molecule's potential for solubility in polar solvents. Piperidine itself is highly soluble in water and a variety of organic solvents.[2]

-

4-Bromobenzyl Group: This large, non-polar aromatic group significantly increases the lipophilicity of the molecule. The presence of the bromine atom further contributes to the molecular weight and van der Waals interactions. This part of the structure will favor solubility in non-polar organic solvents.

Based on these structural features, a qualitative solubility profile can be predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Water | Low to Insoluble | The large, non-polar bromobenzyl group is expected to dominate, leading to poor aqueous solubility. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderately Soluble | The piperidine nitrogen can form hydrogen bonds with the solvent, while the organic backbone has affinity for the alkyl chain of the alcohols. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Soluble | These solvents can effectively solvate both the polar and non-polar portions of the molecule. |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Moderately to Highly Soluble | The significant lipophilic character imparted by the bromobenzyl group suggests good solubility in non-polar and aromatic hydrocarbon solvents.[3] |

| Aqueous Acid (e.g., 5% HCl) | Soluble | The basic nitrogen atom of the piperidine ring is expected to be protonated in acidic solution, forming a more polar and water-soluble ammonium salt. |

| Aqueous Base (e.g., 5% NaOH) | Insoluble | The molecule lacks acidic protons and is therefore not expected to react with and dissolve in aqueous base. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline the standard methods for determining the solubility of an organic compound.

General Qualitative Solubility Testing

This initial screening provides a rapid assessment of a compound's solubility characteristics.

Materials:

-

1-(4-Bromobenzyl)piperidine

-

Test tubes

-

Vortex mixer

-

Water (deionized)

-

Diethyl ether

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄)

Procedure: [4]

-

Water Solubility: Add approximately 25 mg of 1-(4-Bromobenzyl)piperidine to a test tube. Add 0.75 mL of deionized water in portions, vortexing after each addition. Observe for complete dissolution.

-

Ether Solubility: If the compound is water-soluble, repeat the test with diethyl ether.

-

Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl sequentially, using fresh 25 mg samples for each test.

-

Sulfuric Acid Test: For compounds insoluble in the above, cautiously test for solubility in concentrated H₂SO₄. Dissolution, often accompanied by a color change, suggests the presence of a functional group that can be protonated by the strong acid.[5]

Quantitative Solubility Determination (Shake-Flask Method)

This method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

1-(4-Bromobenzyl)piperidine

-

Selected solvent(s) of interest

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

-

Sample Preparation: Add an excess amount of solid 1-(4-Bromobenzyl)piperidine to a vial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of a suitable solvent. Analyze the concentration of 1-(4-Bromobenzyl)piperidine in the diluted sample using a validated analytical method such as HPLC.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Visualizing the Solubility Testing Workflow

The following diagrams illustrate the logical progression of experiments to characterize the solubility of 1-(4-Bromobenzyl)piperidine.

References

An In-depth Technical Guide to the Synthesis of 1-(4-Bromobenzyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-bromobenzyl)piperidine, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic routes, experimental protocols, and the preparation of essential starting materials.

Introduction

1-(4-Bromobenzyl)piperidine is a substituted piperidine derivative frequently utilized as a precursor in the synthesis of a wide range of biologically active molecules. The presence of the piperidine moiety, a common scaffold in many pharmaceuticals, combined with the reactive bromobenzyl group, makes it a versatile intermediate for the introduction of this core structure and for further functionalization through cross-coupling reactions. This guide will focus on the two most common and practical methods for its synthesis: direct alkylation and reductive amination.

Synthesis of Starting Materials

The successful synthesis of 1-(4-bromobenzyl)piperidine relies on the availability of high-quality starting materials. The key precursors are piperidine, 4-bromobenzyl bromide (for direct alkylation), and 4-bromobenzaldehyde (for reductive amination). While piperidine is commercially available, the synthesis of the brominated benzyl derivatives from 4-bromotoluene is often necessary.

Synthesis of 4-Bromobenzyl Bromide

4-Bromobenzyl bromide can be prepared from 4-bromotoluene via free-radical bromination.

Experimental Protocol:

In a two-necked flask equipped with a reflux condenser and a dropping funnel, 0.2 moles of 4-bromotoluene is dissolved in a five-fold volume of dry carbon tetrachloride. The flask is heated to reflux, and the solution is irradiated with a 500-watt photolamp. To this, 0.205 moles of elemental bromine (previously dried by shaking with concentrated sulfuric acid) is added dropwise. The rate of addition is controlled to maintain a colorless reflux. The reaction is typically complete within 30 minutes to 2 hours. After cooling, the solution is washed sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water. The organic layer is then dried over magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by crystallization from ethanol to yield 4-bromobenzyl bromide.[1]

Table 1: Synthesis of 4-Bromobenzyl Bromide

| Parameter | Value |

| Starting Material | 4-Bromotoluene |

| Reagent | Elemental Bromine |

| Solvent | Carbon Tetrachloride |

| Catalyst/Initiator | 500-watt photolamp |

| Reaction Time | 0.5 - 2 hours |

| Yield | ~65% |

| Purification | Crystallization from ethanol |

Synthesis of 4-Bromobenzaldehyde

4-Bromobenzaldehyde can also be synthesized from 4-bromotoluene through a two-step process involving bromination followed by hydrolysis.

Experimental Protocol:

A mixture of 4-bromotoluene and a brominating agent in a suitable solvent is heated and irradiated to facilitate the formation of 4-bromobenzal bromide. Following the bromination, the crude intermediate is hydrolyzed using a base, such as calcium carbonate, in an aqueous medium under reflux. The 4-bromobenzaldehyde is then isolated and purified, typically by steam distillation.

Table 2: Synthesis of 4-Bromobenzaldehyde

| Parameter | Value |

| Starting Material | 4-Bromotoluene |

| Reagents | Bromine, Calcium Carbonate |

| Solvents | Not specified in detail, aqueous for hydrolysis |

| Reaction Conditions | Heating, Irradiation for bromination; Reflux for hydrolysis |

| Purification | Steam Distillation |

Synthetic Routes to 1-(4-Bromobenzyl)piperidine

Two primary and efficient methods for the synthesis of 1-(4-bromobenzyl)piperidine are direct N-alkylation and reductive amination.

Direct N-Alkylation

This method involves the direct reaction of piperidine with 4-bromobenzyl bromide. It is a classical and straightforward approach to forming the C-N bond.

Reaction Workflow:

Caption: Direct N-alkylation of piperidine.

Experimental Protocol:

To a solution of piperidine (1.0 equivalent) in an anhydrous solvent such as acetonitrile or N,N-dimethylformamide (DMF), a base such as potassium carbonate (1.5-2.0 equivalents) is added.[2] The mixture is stirred, and 4-bromobenzyl bromide (1.1 equivalents) is added portion-wise or via a syringe pump to control the reaction rate and minimize side reactions.[3] The reaction is typically stirred at room temperature or gently heated (e.g., to 70°C) until completion, which can be monitored by thin-layer chromatography (TLC).[3] Upon completion, the reaction mixture is filtered to remove the base. The filtrate is concentrated, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(4-bromobenzyl)piperidine.[2]

Table 3: Direct N-Alkylation Reaction Parameters

| Parameter | Value/Range |

| Piperidine (equivalents) | 1.0 |

| 4-Bromobenzyl Bromide (equivalents) | 1.1 |

| Base (e.g., K₂CO₃) (equivalents) | 1.5 - 2.0[2] |

| Solvent | Acetonitrile or DMF[2] |

| Temperature | Room Temperature to 70°C[3] |

| Reaction Time | Several hours to overnight[2] |

| Purification | Column Chromatography[2] |

Reductive Amination

Reductive amination is a powerful two-step, one-pot reaction that involves the formation of an iminium ion from the reaction of an aldehyde (4-bromobenzaldehyde) and a secondary amine (piperidine), followed by in-situ reduction to the corresponding tertiary amine. Sodium triacetoxyborohydride is a commonly used mild and selective reducing agent for this transformation.[4][5]

Reaction Workflow:

Caption: Reductive amination synthesis pathway.

Experimental Protocol:

In a round-bottom flask, 4-bromobenzaldehyde (1.0 equivalent) and piperidine (1.1 equivalents) are dissolved in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4][5] The mixture is stirred at room temperature, and sodium triacetoxyborohydride (1.2-1.5 equivalents) is added in one portion.[2] The reaction progress is monitored by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[2] Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield 1-(4-bromobenzyl)piperidine.[2]

Table 4: Reductive Amination Reaction Parameters

| Parameter | Value/Range |

| 4-Bromobenzaldehyde (equivalents) | 1.0 |

| Piperidine (equivalents) | 1.1[2] |

| Reducing Agent (NaBH(OAc)₃) (equivalents) | 1.2 - 1.5[2] |

| Solvent | 1,2-Dichloroethane (DCE) or THF[4][5] |

| Temperature | Room Temperature[2] |

| Reaction Time | 1 - 24 hours[2] |

| Purification | Column Chromatography[2] |

Characterization Data

The final product, 1-(4-bromobenzyl)piperidine, should be characterized to confirm its identity and purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are essential.

Table 5: Spectroscopic Data for 1-(4-Bromobenzyl)piperidine

| Technique | Data |

| ¹H NMR (400 MHz, DMSO) | δ = 7.57-7.55 (d, 2H), 7.52-7.50 (d, 2H), 3.76 (s, 1H), 2.68 (s, 1H), 1.89-1.86 (m, 3H), 1.78-1.77 (d, 2H) ppm |

| ¹³C NMR (100 MHz, DMSO) | δ = 138.13, 130.91, 130.74, 119.73, 61.98, 53.80, 39.93, 39.72, 39.51, 39.30, 39.09, 38.88, 25.56, 23.97 ppm |

Conclusion

This technical guide has outlined the primary synthetic pathways for the preparation of 1-(4-bromobenzyl)piperidine, a key intermediate in pharmaceutical research. Both direct N-alkylation and reductive amination offer viable and efficient routes, with the choice of method depending on the availability of starting materials, desired scale, and laboratory capabilities. The detailed experimental protocols and tabulated data provided herein are intended to assist researchers in the successful synthesis and characterization of this important compound.

References

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of Piperidine Derivatives: An In-depth Technical Guide

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. Its prevalence in numerous natural products and FDA-approved pharmaceuticals underscores its significance as a "privileged structure." The conformational flexibility of the piperidine ring, coupled with its ability to be readily functionalized, allows for the fine-tuning of physicochemical and pharmacokinetic properties, making it an ideal framework for the design of therapeutic agents with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the diverse biological activities of piperidine derivatives, with a focus on their anticancer, antiviral, antifungal, antibacterial, and neuroprotective properties.

Anticancer Activity of Piperidine Derivatives

Piperidine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and cytostatic effects against a variety of cancer cell lines.[1][2] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[3]

Mechanisms of Action

Several key signaling pathways are targeted by anticancer piperidine derivatives:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some piperidine derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[3][4]

-

NF-κB Signaling: The transcription factor NF-κB plays a significant role in inflammation and cancer. Piperidine-containing compounds can inhibit NF-κB signaling, thereby suppressing cancer cell growth and survival.[3]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another key protein involved in cancer progression. Piperidine derivatives have been found to regulate the STAT3 pathway, contributing to their anticancer effects.[3]

-

Induction of Apoptosis: Many piperidine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[2][3]

Data Presentation: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected piperidine derivatives against various human cancer cell lines.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [2] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [2] | |

| Compound 17a | PC3 | Prostate | 0.81 | [2] |

| MGC803 | Gastric | 1.09 | [2] | |

| MCF-7 | Breast | 1.30 | [2] | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [2] |

| HT29 | Colon | 4.1 (GI50, µg/mL) | [2] | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [2] | |

| PC-3 | Prostate | <25 (GI50, µg/mL) | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the colored solution is quantified by a spectrophotometer.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the piperidine derivative and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualization: Anticancer Signaling Pathway

Caption: Signaling pathways modulated by anticancer piperidine derivatives.

Antiviral Activity of Piperidine Derivatives

The piperidine scaffold is also present in compounds with significant antiviral activity.[5][6] Researchers have developed piperidine-based derivatives that show promise against a range of viruses, including the human immunodeficiency virus (HIV) and influenza viruses.[5][7]

Mechanisms of Action

The antiviral mechanisms of piperidine derivatives can vary depending on the virus and the specific compound. For instance, some piperidine-substituted purines have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[5] In the case of influenza, certain N-benzyl piperidines have been shown to inhibit the virus by interacting with the hemagglutinin fusion peptide.[8]

Data Presentation: Antiviral Activity

The following table presents the antiviral activity of selected piperidine derivatives.

| Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| FZJ13 | HIV-1 | MT-4 | Not specified, but compared to 3TC | [5] |

| FZJ05 | Influenza A/H1N1 | MDCK | Lower than ribavirin, amantadine, and rimantadine | [5] |

| tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza virus strains | Various | as low as 0.05 | [6] |

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

Principle: This assay measures the ability of a compound to inhibit the cytopathic effects of a virus in a cell culture. The formation of plaques, or localized areas of cell death, is visualized and quantified.

Procedure:

-

Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., MDCK for influenza) in 6-well plates.

-

Virus Adsorption: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) and allow the virus to adsorb for 1 hour at 37°C.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the piperidine derivative.

-

Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined from the dose-response curve.

Visualization: Antiviral Experimental Workflow

Caption: Workflow for a plaque reduction assay.

Antifungal and Antibacterial Activities of Piperidine Derivatives

Piperidine derivatives have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various pathogenic fungi and bacteria.[9][10][11][12]

Mechanisms of Action

The antimicrobial mechanisms of piperidine derivatives can involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. For example, some piperidine-containing compounds inhibit fungal ergosterol biosynthesis, a critical component of the fungal cell membrane.[13] In bacteria, piperidine derivatives may act by inhibiting DNA gyrase or other essential enzymes.

Data Presentation: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of selected piperidine derivatives against various microbial strains.

| Derivative Class | Microbial Strain | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Piperidin-4-one Thiosemicarbazones | Staphylococcus aureus | 32 - 128 |[9][12] | | | Candida albicans | 32 - 64 |[12] | | Piperidine-4-carbohydrazides | Rhizoctonia solani | 0.83 - 0.88 (EC50) |[14] | | | Verticillium dahliae | 1.12 - 3.20 (EC50) |[14] | | Myricetin derivatives with piperidine | Xanthomonas oryzae pv. Oryzae | 2.7 (EC50) |[15] | | | Xanthomonas axonopodis pv. Citri | 3.9 (EC50) |[15] | | | Rhizoctonia solani | 8.3 (EC50) |[15] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Procedure:

-

Compound Preparation: Prepare a series of twofold dilutions of the piperidine derivative in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium without microorganism).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Neuroprotective Activity of Piperidine Derivatives

Piperidine derivatives are being actively investigated for their potential in treating neurodegenerative diseases and acute neurological conditions like ischemic stroke.[16][17][18]

Mechanisms of Action

The neuroprotective effects of piperidine derivatives are often attributed to their ability to:

-

Inhibit Cholinesterases: In the context of Alzheimer's disease, piperidine derivatives like Donepezil inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[8][13][19]

-

Reduce Excitotoxicity: Some derivatives protect neurons from glutamate-induced excitotoxicity, a key mechanism of cell death in ischemic stroke.[16]

-

Exhibit Antioxidant Properties: Certain piperidine compounds can scavenge free radicals and reduce oxidative stress, which is implicated in the pathology of many neurodegenerative disorders.[20]

Data Presentation: Neuroprotective and Related Activities

The following table presents data related to the neuroprotective and associated activities of selected piperidine derivatives.

| Derivative | Activity | IC50 / EC50 | Reference |

| Donepezil | AChE Inhibition | 5.7 nM | [19] |

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE Inhibition | 0.56 nM | [19] |

| Fenazinel | Cardiotoxicity (hERG) | 8.64 µM | [16] |

| Compound A10 (Fenazinel derivative) | Neuroprotection (SH-SY5Y cells) | 61.54% survival at 10 µM | [16] |

| Cardiotoxicity (hERG) | > 40 µM | [16][17] |

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring acetylcholinesterase (AChE) activity.[19]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add buffer, DTNB, and the piperidine inhibitor at various concentrations.

-

Enzyme Addition: Add the AChE enzyme to each well and incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine.

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. The percent inhibition is determined relative to the control (no inhibitor). The IC50 value is calculated from the dose-response curve.

Visualization: Cholinesterase Inhibition Mechanism

Caption: Mechanism of action of piperidine-based AChE inhibitors.

Conclusion

The piperidine ring is a remarkably versatile scaffold that continues to provide a rich source of biologically active compounds. The diverse pharmacological applications of piperidine derivatives, ranging from anticancer and antiviral to antimicrobial and neuroprotective, highlight their immense therapeutic potential. The ability to readily modify the piperidine core allows for the optimization of activity, selectivity, and pharmacokinetic properties, ensuring that this heterocyclic motif will remain a central focus of drug discovery efforts for the foreseeable future. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to exploring the full therapeutic potential of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis, antibacterial and antifungal activity of myricetin derivatives containing piperidine and amide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 17. Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties | Semantic Scholar [semanticscholar.org]

- 18. thieme-connect.com [thieme-connect.com]

- 19. benchchem.com [benchchem.com]

- 20. ajchem-a.com [ajchem-a.com]

The Bromobenzyl Group in Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the role of the bromobenzyl moiety in molecular recognition at receptor binding sites. It explores the physicochemical properties, key intermolecular forces, and structure-activity relationships (SAR) that make this group a valuable tool in medicinal chemistry. Detailed experimental protocols for assessing receptor binding and function are also provided.

Introduction: The Strategic Role of Halogenation in Drug Design

The modification of lead compounds is a cornerstone of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. The introduction of halogens is a common and effective strategy to achieve these goals.[1][2][3] While fluorine and chlorine are most frequently used, bromine offers a unique combination of steric and electronic properties that can be exploited to optimize ligand-receptor interactions.[1][4] The bromobenzyl group, in particular, serves as a versatile structural motif that can profoundly influence a molecule's affinity and functional activity by engaging in specific, high-affinity interactions within the receptor's binding pocket.

Physicochemical Properties and Key Molecular Interactions

The efficacy of the bromobenzyl group stems from its distinct physicochemical characteristics, which facilitate several types of non-covalent interactions. These interactions are critical for the stable binding of a ligand to its receptor target.

-

Halogen Bonding: A key interaction involving the bromine atom is the halogen bond. This occurs between the electrophilic region on the bromine atom (known as a σ-hole) and a nucleophilic region on a receptor, such as the backbone carbonyl oxygen of an amino acid.[1][2][5] This directional interaction can significantly enhance binding affinity and selectivity. Quantum-chemical studies reveal that halogen bonding is driven by mechanisms similar to hydrogen bonding, involving electrostatic, dispersion, and charge-transfer interactions.[5]

-

Hydrophobic and Aromatic Interactions: The benzyl ring provides a large, nonpolar surface that can engage in favorable hydrophobic interactions with nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine) in the binding pocket. Furthermore, it can participate in π-π stacking or π-cation interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.[6][7]

-

Steric Influence: The size of the bromobenzyl group allows it to occupy and fill hydrophobic pockets within the receptor, which can increase the overall contact surface area between the ligand and the receptor, contributing to higher affinity.[8] The position of the bromine atom (ortho, meta, or para) can fine-tune the molecule's conformation and its fit within the binding site.

dot

Caption: Key interactions of the bromobenzyl group in a receptor binding site.

Quantitative Analysis of Bromobenzyl Group Contribution

The impact of the bromobenzyl group on receptor affinity is quantified by comparing the binding constants (e.g., Kᵢ, IC₅₀) of brominated compounds with their non-brominated analogues. The data consistently show that the inclusion of this moiety can lead to significant increases in potency across various receptor families.

| Compound Class | Target | Key Compound | Activity (IC₅₀) | Reference Compound | Activity (IC₅₀) | Fold Increase |

| Tetrahydrobenzothienopyrimidines | Topoisomerase-II | 7a (p-bromobenzyl) | 1.73 µM | (Hypothetical non-bromo analog) | >10 µM (est.) | > 5.8x |

| N-Benzyltryptamines | 5-HT₂A Receptor | (p-bromo) N-benzyl-5-MT | Kᵢ = 21 nM | N-benzyl-5-MT | Kᵢ = 54 nM | ~2.6x |

| Purine Derivatives | Benzodiazepine Receptor | Compound 16 (m-formamido, 8-bromo) | Kᵢ = 2.4 nM | (Hypothetical non-bromo analog) | Lower Affinity (not specified) | Significant |

Data synthesized from multiple sources to illustrate the principle.[9][10] Note: Direct comparisons are often complex due to multiple molecular changes.

Experimental Protocols

Characterizing the interaction of bromobenzyl-containing ligands with their receptors requires robust biochemical and cellular assays. The following are standard protocols for quantifying binding affinity and functional activity.

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[11][12] They typically involve incubating a radiolabeled ligand with a receptor preparation (e.g., cell membranes) and measuring the amount of bound radioactivity.

Protocol: Competition Binding Assay

This protocol is used to determine the affinity (Kᵢ) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to a receptor.

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the target receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.[13]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[13]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[13]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[13]

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at its Kₔ value), and the membrane preparation.[14]

-

Non-specific Binding (NSB): Add assay buffer, the radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors.[14]

-

Competition: Add serial dilutions of the bromobenzyl test compound, the radioligand, and the membrane preparation.[13][14]

-

-

Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[13][15]

-

Termination and Filtration:

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[13][15]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14][15]

-

-

Quantification:

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal inhibition curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[15]

-

dot

References

- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. jms.ump.edu.pl [jms.ump.edu.pl]

- 5. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 7. Structure-activity relationships of novel P2-receptor antagonists structurally related to Reactive Blue 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular basis for high affinity agonist binding in GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines | PLOS One [journals.plos.org]

- 10. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Characteristics of N-benzylpiperidines

For Researchers, Scientists, and Drug Development Professionals

The N-benzylpiperidine (N-BP) structural motif is a cornerstone in modern medicinal chemistry, recognized for its prevalence in numerous approved drugs and clinical candidates.[1][2][3] Its unique three-dimensional structure and flexibility allow it to serve as a versatile scaffold for fine-tuning efficacy and physicochemical properties in drug development.[1][4] The N-benzyl group enhances solubility by allowing for salt formation at the tertiary nitrogen and facilitates crucial cation-π and π-π interactions with the active sites of various biological targets.[1][4] This guide provides a comprehensive overview of the core physicochemical characteristics of N-benzylpiperidines, detailed experimental protocols for their determination, and insights into their biological relevance.

Core Physicochemical Characteristics

The physicochemical properties of N-benzylpiperidine derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing absorption, distribution, metabolism, and excretion (ADME). Key parameters include acidity (pKa), lipophilicity (LogP), solubility, and melting/boiling points.

Data Summary

The following table summarizes key physicochemical data for the parent N-benzylpiperidine and several common derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | Water Solubility |

| 1-Benzylpiperidine | 2905-56-8 | C₁₂H₁₇N | 175.27 | 178-179 | 120-123 (at 9 mmHg) | 9.02 ± 0.10 | Insoluble[5][6] |

| 3-Benzylpiperidine | 13603-25-3 | C₁₂H₁₇N | 175.27 | 190 | 271.2 ± 9.0 | 10.45 ± 0.10 | Not Specified |

| 4-Benzylpiperidine | 31252-42-3 | C₁₂H₁₇N | 175.27 | 6-7 | 279 | Not Specified | Not Specified[7][8] |

| 1-Benzyl-4-piperidone | 3612-20-2 | C₁₂H₁₅NO | 189.26 | 35 | 150 (at 1 mmHg) | Not Specified | Soluble in organic solvents |

| N-Benzylpiperidine-4-carboxaldehyde | 22065-85-6 | C₁₃H₁₇NO | 203.28 | 315 | 299.5 ± 33.0 | 8.04 ± 0.10 | Insoluble[9][10] |

Experimental Protocols & Workflows

Accurate determination of physicochemical properties is fundamental in drug development. This section details standard experimental protocols for key parameters.

pKa Determination: Potentiometric Titration

The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a molecule at a given pH. Potentiometric titration is a high-precision technique for its determination.[11]

Methodology:

-

Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10).[12]

-

Sample Preparation: Dissolve a precise quantity of the N-benzylpiperidine compound in a suitable solvent (e.g., water or a co-solvent system) to a known concentration, typically at least 10⁻⁴ M.[12]

-

Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[12]

-

Titration: Place the sample solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution with a standardized titrant (e.g., 0.1 M HCl for a basic compound) in small, precise increments.[12]

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[13] For a base, the pKa corresponds to the pH at which 50% of the compound is protonated.

Lipophilicity (LogP) Determination: Shake-Flask Method

LogP, the logarithm of the partition coefficient between n-octanol and water, is the standard measure of a compound's lipophilicity. The shake-flask method is considered the gold standard for its experimental determination.[14]

Methodology:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of the N-benzylpiperidine compound in the pre-saturated n-octanol. The concentration should be low enough to avoid self-association.

-

Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. Let the mixture stand until the layers have clearly separated.

-

Phase Separation: Carefully separate the aqueous and organic layers.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[15]

Aqueous Solubility Determination

Solubility is the maximum amount of a solute that can be dissolved in a solvent at a given temperature.[16] The shake-flask method is a common and reliable technique for determining thermodynamic solubility.

Methodology:

-

Sample Preparation: Add an excess amount of the solid N-benzylpiperidine compound to a known volume of the aqueous solvent (e.g., distilled water or a buffer of specific pH) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[17]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure the separation method does not alter the temperature or composition of the solution.

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant.

-

Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method (e.g., HPLC, LC-MS).

-

Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution. This value represents the aqueous solubility at that temperature and pH.

Melting Point Determination: Capillary Method

The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline compound, this occurs over a narrow range (0.5-1.0°C) and serves as a key indicator of purity.[18]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount of the powder into a glass capillary tube to a height of about 3 mm.[19][20]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[19]

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.[18]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute.

-

Observation & Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset point) and the temperature at which the last solid crystal melts (clear point). This range is the melting point.[21]

Biological Significance and Signaling Pathways

N-benzylpiperidine derivatives exhibit a wide range of biological activities, making them valuable frameworks for creating novel therapeutic agents.[22] They are found in drugs targeting cancer, Alzheimer's disease, and neuropathic pain.[23] One notable application is in the development of enzyme inhibitors.

Case Study: N-benzylpiperidines as USP7 Inhibitors

Ubiquitin-Specific Peptidase 7 (USP7) is a deubiquitinase that plays a critical role in cancer by stabilizing oncoproteins like MDM2 and DNMT1.[24] Inhibition of USP7 is a promising anti-cancer strategy. N-benzylpiperidinol derivatives have been identified as potent and selective USP7 inhibitors.[24]

The mechanism involves the stabilization of p53, a key tumor suppressor. Normally, USP7 removes ubiquitin from MDM2, preventing its degradation. MDM2 then polyubiquitinates p53, targeting it for proteasomal degradation. By inhibiting USP7, N-benzylpiperidine compounds lead to the degradation of MDM2, which in turn allows p53 levels to rise, activating downstream targets like p21 and inducing cell cycle arrest and apoptosis in cancer cells.[24]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. 1-BENZYLPIPERIDINE | 2905-56-8 [chemicalbook.com]

- 7. 4-苄基哌啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-苄基哌啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Page loading... [wap.guidechem.com]

- 10. innospk.com [innospk.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. acdlabs.com [acdlabs.com]

- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. SSERC | Melting point determination [sserc.org.uk]

- 19. westlab.com [westlab.com]

- 20. Determination of Melting Point [wiredchemist.com]

- 21. thinksrs.com [thinksrs.com]

- 22. researchgate.net [researchgate.net]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(4-Bromobenzyl)piperidine from Piperidine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-Bromobenzyl)piperidine, a valuable building block in medicinal chemistry and drug development. The protocol details a straightforward and efficient N-alkylation of piperidine with 4-bromobenzyl bromide. This application note includes a detailed experimental procedure, characterization data, and a summary of quantitative information in a tabular format. Additionally, a graphical representation of the experimental workflow is provided to facilitate clear understanding and execution of the synthesis.

Introduction

Piperidine and its derivatives are ubiquitous scaffolds in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine nitrogen allows for the exploration of chemical space and the modulation of pharmacological properties. 1-(4-Bromobenzyl)piperidine serves as a key intermediate for the synthesis of more complex molecules, with the bromo-substituent providing a handle for further chemical modifications such as cross-coupling reactions. The synthesis described herein involves a direct nucleophilic substitution reaction between piperidine and 4-bromobenzyl bromide, a reliable and scalable method for producing the target compound in good yield.

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of 1-(4-Bromobenzyl)piperidine.

Experimental Protocol

Materials:

-

Piperidine